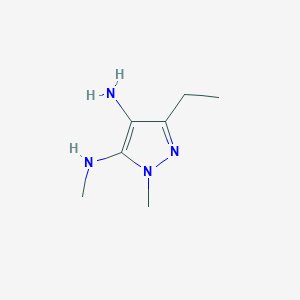

5-ethyl-3-N,2-dimethylpyrazole-3,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-3-N,2-dimethylpyrazole-3,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4/c1-4-5-6(8)7(9-2)11(3)10-5/h9H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCJRWHOJAZSNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1N)NC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization of 5 Ethyl 3 N,2 Dimethylpyrazole 3,4 Diamine

Reactivity of Amino Functionalities (e.g., Nucleophilic Substitution, Acylation, Condensation Reactions)

The presence of two amino groups at the C3 and C4 positions is a defining feature of the molecule's reactivity. The primary amine at C4 and the dimethylamino group at C3 possess lone pairs of electrons that can act as nucleophiles, readily participating in a variety of chemical transformations. The introduction of amino groups can drastically affect the reactivity of the pyrazole (B372694) scaffold toward electrophiles. researchgate.net

Nucleophilic Substitution and Acylation: The primary amino group at the C4 position is a potent nucleophile, capable of reacting with a wide range of electrophiles. Acylation, for instance, can be readily achieved by treating the compound with acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. This reaction is a common strategy for introducing new functional moieties. Similarly, the amino group can participate in nucleophilic substitution reactions, such as alkylation with alkyl halides, although controlling the degree of substitution can be challenging.

Condensation Reactions: Condensation reactions are particularly important for derivatizing diamino pyrazoles. The C4-amino group can react with carbonyl compounds like aldehydes and ketones to form imines, commonly known as Schiff bases. ekb.egresearchgate.net These reactions typically proceed under mild conditions, often with acid catalysis, and are driven by the removal of water. The formation of Schiff bases is a versatile method for creating more complex molecular architectures from the pyrazole core. researchgate.netnih.gov

| Reaction Type | Reagents & Conditions | Expected Product Type | Reference Reaction Example |

|---|---|---|---|

| Acylation | Acetyl chloride, pyridine, 0°C to rt | N-(pyrazol-4-yl)acetamide | Formation of amide linkage on an amino-pyrazole derivative. |

| Schiff Base Formation | Aromatic aldehyde (e.g., benzaldehyde), ethanol (B145695), catalytic acetic acid, reflux | N-(arylmethylidene)pyrazol-4-amine | Condensation between a pyrazole aldehyde and various aromatic amines. ekb.eg |

| Nucleophilic Arylation | Catechols, laccase catalyst, mild conditions | C-4 arylated aminopyrazoles | Chemoselective arylation of 5-aminopyrazoles via oxidative ortho-quinone formation. researchgate.net |

Reactions at the Pyrazole Ring Core

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms and the substituents on the carbon atoms. nih.govchemicalbook.com

In unsubstituted pyrazole, electrophilic aromatic substitution occurs preferentially at the C4 position. pharmaguideline.comrrbdavc.org This regioselectivity is because the intermediates formed by attack at C4 are more stable than those formed by attack at C3 or C5, which would place a positive charge on a nitrogen atom. chemicalbook.comrrbdavc.org

In 5-ethyl-3-N,2-dimethylpyrazole-3,4-diamine, the C4 position is already occupied by a primary amino group. The pyrazole ring is heavily activated towards further electrophilic substitution due to the powerful electron-donating effects of the C3-dimethylamino and C4-amino groups. However, since the only available position on the pyrazole ring is C5, which is sterically hindered by the adjacent C4-amino group and the N1-substituent (in its tautomeric form), electrophilic substitution on the ring itself is unlikely. Instead, electrophilic attack is more probable on the electron-rich amino groups or potentially on an attached aryl ring if one were introduced.

| Reaction | Reagents | Typical Position of Substitution | Product |

|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | C4 | 4-Nitropyrazole scribd.com |

| Halogenation (Chlorination) | N-chlorosuccinimide, CCl₄ | C4 | 4-Chloropyrazole mdpi.com |

| Halogenation (Iodination) | I₂, HIO₃, AcOH-CCl₄ | C4 | 4-Iodopyrazole mdpi.com |

| Sulfonation | Fuming H₂SO₄ | C4 | Pyrazole-4-sulfonic acid scribd.com |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | C4 | Pyrazole-4-carbaldehyde nih.gov |

Addition and Reduction: The aromatic pyrazole ring is generally resistant to reduction under chemical conditions. pharmaguideline.com Catalytic hydrogenation can reduce the ring to pyrazoline and subsequently to pyrazolidine, but this often requires high pressure, high temperature, and potent catalysts like palladium. rrbdavc.org The stability of the aromatic system makes addition reactions unfavorable unless the aromaticity is first disrupted.

Oxidation: The pyrazole ring is typically stable towards oxidizing agents, and often, side-chain substituents can be oxidized without affecting the ring itself. pharmaguideline.comrrbdavc.org However, the presence of electron-rich amino groups, as in this compound, can make the ring more susceptible to oxidative degradation or rearrangement. researchgate.net Some studies have reported the oxidative cleavage and ring-opening of pyrazole derivatives, particularly 1H-pyrazol-5-amines, under specific conditions to form compounds like 3-diazenylacrylonitrile derivatives. researchgate.netacs.orgacs.org Oxidative dehydrogenative coupling of pyrazol-5-amines has also been observed, leading to the formation of azo compounds. nih.gov

Derivatization Strategies for Novel Chemical Entities (e.g., Schiff Bases, Amides)

The functional groups of this compound serve as handles for derivatization to create novel chemical entities with potentially new properties.

Schiff Bases: As mentioned, the C4-primary amino group is an excellent nucleophile for condensation with aldehydes and ketones to form Schiff bases (imines). ekb.eg This reaction is a cornerstone of combinatorial chemistry for generating libraries of new compounds. The resulting imine bond can be further reduced to a stable secondary amine, adding another layer of structural diversity. Pyrazole-based Schiff bases are of significant interest due to their coordination properties with metal ions and diverse biological activities. niscair.res.inst-andrews.ac.uk

Amides: Acylation of the C4-amino group to form amides is another robust derivatization strategy. This introduces a stable amide linkage and allows for the incorporation of a vast array of acyl groups, from simple alkyls to complex heterocyclic or aromatic systems. The electronic and steric properties of the resulting molecule can be finely tuned by selecting the appropriate acylating agent.

These derivatization strategies are fundamental in medicinal chemistry for exploring structure-activity relationships by systematically modifying the parent pyrazole scaffold.

Exploration of Reaction Mechanisms and Intermediates in this compound Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for predicting its reactivity and controlling reaction outcomes.

Electrophilic Substitution: The mechanism for electrophilic substitution on a pyrazole ring proceeds via the formation of a cationic intermediate (a σ-complex or arenium ion). The electrophile attacks the π-system of the ring, and the stability of the resulting intermediate determines the regioselectivity. Attack at C4 is favored as it allows the positive charge to be delocalized without involving the electronegative nitrogen atoms in a destabilizing manner. mdpi.com

Condensation (Schiff Base Formation): The formation of a Schiff base begins with the nucleophilic attack of the primary amino group on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine. This step is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The carbinolamine is unstable and subsequently eliminates a molecule of water in a dehydration step to form the final imine product. researchgate.net

Oxidative Coupling: The mechanisms for the oxidation of aminopyrazoles can be complex. For instance, the oxidative dehydrogenative coupling of pyrazol-5-amines is proposed to proceed through a single-electron oxidation to form a radical cation. nih.gov This intermediate can then couple with another molecule, and subsequent loss of protons and an electron leads to the formation of an azo-linked dimer. nih.gov In other cases, computational studies suggest that the oxidation of 1H-pyrazol-5-amines can proceed through a hydroxylamine (B1172632) intermediate, which then eliminates water to yield a ring-opened product. researchgate.net

These mechanistic pathways highlight the rich and varied chemistry of substituted aminopyrazoles, governed by the electronic properties of the heterocyclic core and its functional groups.

Coordination Chemistry and Metal Complexation with 5 Ethyl 3 N,2 Dimethylpyrazole 3,4 Diamine Ligands

Fundamental Principles of Pyrazole (B372694) and Pyrazolate Ligand Coordination

Pyrazole (Hpz) is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure imparts an amphiprotic character, allowing it to act as both a Brønsted acid and a base. nih.gov As a neutral ligand, pyrazole typically coordinates to a metal center through its pyridine-type nitrogen atom (N2), acting as a monodentate ligand. uninsubria.it The acidity of the pyrrole-type proton on the N1 nitrogen can be influenced by substituents on the pyrazole ring and the Lewis acidity of the coordinating metal ion. nih.govnih.gov

Deprotonation of the N1-proton yields the pyrazolate anion (pz⁻), which significantly expands the coordinative possibilities. The pyrazolate ligand is a versatile building block in the construction of polynuclear metal systems. uninsubria.it It can coordinate to metal centers in several modes:

Anionic Monodentate: Coordinating through one nitrogen atom. uninsubria.it

Exo-bidentate: Bridging two metal centers through both nitrogen atoms (N1 and N2). This is the most common coordination mode for pyrazolate and is crucial in forming dinuclear and polynuclear complexes. uninsubria.it

Endo-bidentate: Chelating to a single metal center, though this is less common.

The ability of the pyrazolate anion to bridge metal centers has led to the synthesis of a vast array of multinuclear complexes, including dimeric, trimeric, tetrameric, and polymeric structures. uninsubria.it The nature of the substituents on the pyrazole ring can influence the nuclearity of the resulting complex. For instance, bulky substituents in the 3 and 5 positions can sterically hinder the formation of larger aggregates. uninsubria.it

Multidentate Chelation Potential of Pyrazole-3,4-diamine Ligands

The introduction of amino groups onto the pyrazole framework, as in 5-ethyl-3-N,2-dimethylpyrazole-3,4-diamine, dramatically increases its potential as a chelating ligand. Chelation, the formation of a cyclic complex by a polydentate ligand, generally results in more stable metal complexes compared to those formed with monodentate ligands. researchgate.net The presence of the 3,4-diamine moiety adjacent to the pyrazole ring's nitrogen atoms creates a system capable of forming stable five-membered chelate rings with a metal ion.

In the context of a pyrazole-3,4-diamine ligand, the pyrazole nitrogen atoms retain their fundamental coordinating abilities. The pyridine-type N2 atom is a primary site for metal binding. uninsubria.it Upon chelation, this N2 atom, in conjunction with the adjacent amino group at the 3-position, can form a stable five-membered ring with a metal center. The N1 atom, if deprotonated to form a pyrazolate, can engage in bridging interactions, potentially linking multiple chelated metal units to form polynuclear structures. nih.gov The coordination of the pyrazole moiety renders the N1-proton more acidic, facilitating its removal. nih.gov

The substituents on the pyrazole-3,4-diamine ligand—the 5-ethyl group and the N-methyl groups on the diamine—are expected to exert significant steric and electronic effects on its coordination behavior.

Steric Effects: The ethyl group at the 5-position and the methyl groups on the diamine functionality introduce steric bulk around the donor atoms. This steric hindrance can influence the coordination geometry of the resulting metal complex, potentially favoring certain geometries over others to minimize steric strain. For example, bulky substituents can prevent the formation of highly aggregated polymeric structures, favoring the formation of discrete mononuclear or dinuclear complexes. uninsubria.it The arrangement of these alkyl groups can also create specific pockets or clefts that may lead to selective binding of certain metal ions based on their preferred coordination number and geometry.

Electronic Effects: Alkyl groups, such as ethyl and methyl, are electron-donating. Their presence increases the electron density on the pyrazole ring and the amino nitrogen atoms. This enhanced electron-donating ability, or basicity, strengthens the coordinate bonds formed with Lewis acidic metal centers, leading to more stable complexes. nih.gov This electronic influence can be observed in spectroscopic data and can affect the redox properties of the metal center.

The combination of these steric and electronic factors, along with the inherent chelating ability of the pyrazole-3,4-diamine backbone, allows for fine-tuning of the ligand's coordination properties. This can lead to selectivity for specific metal ions and control over the dimensionality and nuclearity of the resulting coordination compounds. rsc.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-based ligands is typically achieved through straightforward reaction pathways. nih.govrsc.org The structural characterization of these complexes is crucial for understanding their coordination modes, geometries, and the potential for forming larger assemblies.

The reaction of a pyrazole-diamine ligand like this compound with a metal salt can lead to different types of structures depending on the reaction conditions (e.g., stoichiometry, solvent, temperature) and the nature of the metal ion and its counter-anion. rsc.org

Mononuclear Complexes: When the ligand acts as a chelating agent without subsequent bridging, mononuclear complexes are formed. In a typical scenario, one or two molecules of the pyrazole-diamine ligand would coordinate to a single metal center. The remaining coordination sites on the metal could be occupied by solvent molecules or counter-ions. For example, reacting the ligand with a metal(II) halide in a 2:1 ligand-to-metal ratio could yield a complex of the type [M(ligand)₂]X₂. nih.gov

Polynuclear Assemblies: If the N1-proton of the pyrazole ring is removed during the reaction, the resulting pyrazolate can act as a bridge between two metal centers. This can lead to the formation of dinuclear, trinuclear, or even one-, two-, or three-dimensional coordination polymers. researchgate.netuninsubria.it A dinuclear complex might feature two metal centers bridged by two pyrazolate moieties, with each metal also being chelated by the diamine portion of the ligand. The specific substituents on the ligand can play a critical role in directing the self-assembly process towards a particular nuclearity. uninsubria.it

Table 1: Representative Synthetic Routes for Pyrazole-Based Metal Complexes

| Complex Type | General Reaction | Typical Conditions |

|---|---|---|

| Mononuclear | MCl₂ + 2(Ligand) | Stirring in ethanol (B145695) or acetonitrile (B52724) at room temperature |

| Dinuclear (Bridged) | M(OAc)₂ + 2(Ligand) + Base | Refluxing in methanol (B129727) with a non-coordinating base |

This table presents illustrative examples of synthetic methods commonly used for pyrazole-based ligands.

Common coordination geometries for transition metal complexes include tetrahedral, square planar, square pyramidal, trigonal bipyramidal, and octahedral. acs.orgnih.gov The specific geometry adopted by a complex with this compound would depend on the metal ion's electronic configuration, its size, and the steric demands of the ligand. acs.org For instance, a Cu(II) complex might adopt a distorted square pyramidal or trigonal bipyramidal geometry, while a Co(II) or Ni(II) complex would likely favor an octahedral geometry if sufficient ligands are present. nih.gov

Spectroscopic methods such as IR, UV-Vis, and NMR are also vital for characterization. derpharmachemica.com For example, a shift in the N-H stretching frequency in the IR spectrum can indicate coordination of the amino groups, while changes in the electronic absorption spectrum (UV-Vis) provide information about the coordination environment of the metal ion.

Table 2: Expected Coordination Parameters for a Hypothetical Mononuclear Ni(II) Complex

| Parameter | Expected Value | Method of Determination |

|---|---|---|

| Coordination Number | 6 | X-ray Diffraction |

| Geometry | Distorted Octahedral | X-ray Diffraction |

| Ni-N(pyrazole) Bond Length | ~2.10 Å | X-ray Diffraction |

| Ni-N(amine) Bond Length | ~2.15 Å | X-ray Diffraction |

Note: The values in this table are hypothetical, based on typical data for similar known Ni(II) complexes with N,N'-chelating ligands, and serve as illustrative examples.

Applications of Pyrazole-3,4-diamine Coordination Complexes in Bioinorganic Models and Catalysis

A thorough review of existing literature indicates a lack of specific studies on the applications of coordination complexes derived from this compound in bioinorganic models or catalysis. Research into pyrazole-based ligands is extensive, with many derivatives being utilized to create complexes that mimic biological systems or act as catalysts in various chemical reactions. However, the specific compound has not been a subject of such investigations according to accessible records.

Consequently, no detailed research findings or data tables pertaining to the catalytic activity or bioinorganic modeling of complexes formed with this compound can be provided. The scientific community has yet to publish work exploring the potential of this particular ligand in these domains.

Computational and Theoretical Investigations of 5 Ethyl 3 N,2 Dimethylpyrazole 3,4 Diamine

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for analyzing the electronic structure of molecules. nih.gov These methods provide deep insights into the geometry, stability, and reactivity of chemical compounds.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For a flexible molecule like 5-ethyl-3-N,2-dimethylpyrazole-3,4-diamine, which has rotatable bonds (e.g., in the ethyl and dimethylamino groups), a conformational analysis is crucial. researchgate.net This involves systematically rotating these bonds to identify all possible low-energy conformers. researchgate.netresearchgate.net The relative energies of these conformers are then calculated to determine their population distribution at a given temperature. DFT methods, such as B3LYP combined with a suitable basis set like 6-311++G(d,p), are commonly used for these calculations, providing a balance between accuracy and computational cost. nih.govresearchgate.net

Table 1: Representative Theoretical Data for Molecular Geometry Optimization (Note: This table is illustrative of typical data obtained from DFT calculations for pyrazole (B372694) derivatives, as specific data for the title compound is not available.)

| Parameter | Calculated Value (Å or °) | Method/Basis Set |

|---|---|---|

| N-N bond length | 1.35 | B3LYP/6-311+G** |

| C=N bond length | 1.32 | B3LYP/6-311+G** |

| C-C (ring) bond length | 1.40 | B3LYP/6-311+G** |

| N-N-C bond angle | 112.0 | B3LYP/6-311+G** |

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. bhu.ac.in These calculations also yield other important electronic properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and the dipole moment, which helps in understanding the molecule's polarity. bhu.ac.inresearchgate.net

Table 2: Illustrative Electronic Properties from FMO Analysis (Note: This table represents typical output for pyrazole derivatives from DFT calculations, as specific data for the title compound is not available.)

| Property | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.2 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.7 | Difference between LUMO and HOMO energies |

| Ionization Potential | 6.2 | Energy required to remove an electron |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular modeling and dynamics simulations offer insights into its behavior over time.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over a period of time, providing a view of the molecule's dynamic nature. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational space of a molecule, showing how it flexes, rotates, and vibrates at a given temperature. This is particularly useful for understanding how the molecule might change its shape to interact with other molecules, such as a biological receptor.

Understanding how molecules interact with each other is crucial for predicting their physical properties, such as crystal packing and solubility. Hydrogen bonds, which would be expected between the amine groups of this compound and other molecules, are particularly important intermolecular forces. mdpi.com

Theoretical Studies of Tautomeric Equilibria and Dynamic Processes within the Pyrazole-3,4-diamine Framework

The structural diversity and reactivity of pyrazole derivatives are intrinsically linked to the phenomenon of tautomerism, a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton. In the context of the pyrazole-3,4-diamine framework, computational and theoretical chemistry provide powerful tools to investigate these complex equilibria and the dynamic processes governing them. Such studies are crucial for understanding the fundamental properties of these molecules, including their stability, reactivity, and potential intermolecular interactions.

Annular prototropic tautomerism is a key feature of N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. For a molecule like this compound, several potential tautomeric forms can be considered. Theoretical calculations, primarily employing Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the relative stabilities of these tautomers.

The stability of pyrazole tautomers is highly dependent on the nature and position of the substituents on the pyrazole ring. researchgate.net Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly influence the electron density distribution within the heterocyclic ring, thereby stabilizing or destabilizing certain tautomeric forms. In the case of this compound, the ethyl group at the C5 position and the amino and N,N-dimethylamino groups at the C3 and C4 positions all act as electron-donating groups, which will influence the proton affinity of the different nitrogen atoms in the molecule.

Computational models are used to predict the gas-phase energies of the different tautomers, as well as their relative stabilities in various solvents, by incorporating polarizable continuum models (PCM). researchgate.net These calculations have shown that in many 3(5)-aminopyrazoles, the 3-amino tautomer is often more stable than the 5-amino tautomer. researchgate.net The solvent environment can play a significant role in shifting the tautomeric equilibrium, with more polar solvents often stabilizing the more polar tautomer. nih.gov

Theoretical investigations also extend to the dynamic processes of proton transfer. The energy barriers for the interconversion of tautomers can be calculated, providing insight into the rates of these dynamic equilibria. For N-unsubstituted pyrazoles, these interconversion rates are often high. nih.gov

Detailed research findings from computational studies on related pyrazole derivatives are often presented in data tables that compare the relative energies of the different tautomers. These tables provide a quantitative measure of the preference for one tautomer over another.

Table 1: Illustrative Relative Energies of Tautomers for a Substituted Pyrazole-3,4-diamine Framework

This table presents hypothetical data based on trends observed in the literature for similar compounds, as specific computational data for this compound is not available.

| Tautomer | Description | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (DMSO, kcal/mol) |

| Tautomer A | Proton on N1, adjacent to the C5-ethyl group | 0.00 | 0.00 |

| Tautomer B | Proton on N2, adjacent to the C3-amino group | 1.5 - 3.0 | 0.5 - 1.5 |

| Tautomer C | Proton on exocyclic amino nitrogen at C3 | > 10 | > 10 |

| Tautomer D | Proton on exocyclic amino nitrogen at C4 | > 10 | > 10 |

Advanced Spectroscopic and Diffraction Based Characterization Techniques for 5 Ethyl 3 N,2 Dimethylpyrazole 3,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies (e.g., ¹H, ¹³C, ¹⁹⁵Pt NMR)

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of a compound. For 5-ethyl-3-N,2-dimethylpyrazole-3,4-diamine, ¹H and ¹³C NMR would provide critical information about the hydrogen and carbon environments, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The ethyl group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The N-methyl and pyrazole-methyl groups would likely appear as singlets at different chemical shifts. The protons of the diamine groups would also produce signals, the chemical shifts and multiplicities of which would depend on their chemical environment and any dynamic exchange processes.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The chemical shifts would be indicative of the carbon's hybridization and its proximity to electronegative atoms like nitrogen. One would expect to observe distinct signals for the carbons of the ethyl group, the two methyl groups, and the pyrazole (B372694) ring carbons. The positions of the C3, C4, and C5 carbons of the pyrazole ring would be particularly informative for confirming the substitution pattern.

¹⁹⁵Pt NMR Spectroscopy: This technique would only be applicable if the compound were used as a ligand in a platinum-containing coordination complex. In such a case, ¹⁹⁵Pt NMR would provide information about the coordination environment of the platinum center.

Hypothetical ¹H NMR Data for this compound

| Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Ethyl (-CH₃) | 1.2 - 1.4 | Triplet (t) |

| Ethyl (-CH₂) | 2.5 - 2.8 | Quartet (q) |

| N-Methyl (-NCH₃) | 2.9 - 3.2 | Singlet (s) |

| Pyrazole-Methyl (-CH₃) | 2.2 - 2.5 | Singlet (s) |

Hypothetical ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ethyl (-CH₃) | 13 - 16 |

| Ethyl (-CH₂) | 20 - 25 |

| N-Methyl (-NCH₃) | 30 - 35 |

| Pyrazole-Methyl (-CH₃) | 10 - 15 |

| Pyrazole C3 | 145 - 155 |

| Pyrazole C4 | 120 - 130 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.

The N-H stretching vibrations of the primary and secondary amine groups would appear as one or more bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the ethyl and methyl groups would be observed around 2850-3000 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the pyrazole ring would likely be found in the 1500-1650 cm⁻¹ region. Bending vibrations for N-H and C-H bonds would appear at lower wavenumbers.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Pyrazole Ring (C=N, C=C) | Stretching | 1500 - 1650 |

| Amine (N-H) | Bending | 1550 - 1650 |

X-ray Diffraction Studies for Solid-State Structure Determination (Single Crystal and Powder)

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase. While it does not provide the detailed atomic-level structure in the same way as single-crystal diffraction, it is useful for phase identification, purity assessment, and studying polymorphism.

Hypothetical Crystallographic Data for this compound

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Z | Number of molecules per unit cell |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties (e.g., π-π transitions)*

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the pyrazole ring is the primary chromophore.

The UV-Vis spectrum would be expected to show absorption bands corresponding to π-π* transitions within the pyrazole ring's conjugated system. The presence of the amino and alkyl substituents would influence the energy of these transitions and thus the position of the absorption maxima (λ_max). The amino groups, being electron-donating, would likely cause a bathochromic (red) shift in the absorption bands compared to an unsubstituted pyrazole ring.

Expected UV-Vis Absorption for this compound

| Transition Type | Expected λ_max (nm) |

|---|---|

| π-π* | 200 - 250 |

Structure Chemical Property Correlations in Substituted Pyrazole 3,4 Diamines

Impact of N-Substitution and Alkyl Groups on Reactivity Profiles

The reactivity of the pyrazole (B372694) ring is significantly modulated by its substituents. The N-atom at position 2, being a non-Hückel lone pair contributor, is generally more reactive towards electrophiles than the N-atom at position 1. However, in "5-ethyl-3-N,2-dimethylpyrazole-3,4-diamine," both nitrogens of the pyrazole core are substituted, which alters its reactivity profile. The N-methylation at the 2-position introduces both electronic and steric effects.

Electronically, the methyl group is a weak electron-donating group, which can slightly increase the electron density of the pyrazole ring, potentially influencing its basicity and nucleophilicity. mdpi.com The ethyl group at the C5 position also contributes to the electron-donating character of the molecule. Conversely, the dimethylamino group at the C3 position is a strong electron-donating group through resonance, which is expected to significantly enhance the nucleophilicity of the pyrazole ring, particularly at the C4 position.

Sterically, the N-methyl group can hinder the approach of bulky reagents to the adjacent C3 and N1 positions. researchgate.net Similarly, the ethyl group at C5 provides more steric bulk than a methyl group, which could influence the regioselectivity of reactions involving this part of the molecule. The N,N-dimethylamino group at C3 also presents considerable steric hindrance.

The diamino functionality at positions 3 and 4 is a key feature for further chemical transformations. These amino groups can act as nucleophiles, allowing for the construction of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. nih.govacs.orgrsc.orgnih.gov The reactivity of these amino groups will also be influenced by the other substituents. The N-methylation of the pyrazole ring can affect the basicity and nucleophilicity of the adjacent C3-dimethylamino group.

Below is a table illustrating the expected qualitative effects of the substituents on the reactivity of the pyrazole core.

| Substituent | Position | Electronic Effect | Steric Effect | Expected Impact on Reactivity |

| Ethyl | C5 | Electron-donating (inductive) | Moderate steric hindrance | Enhances nucleophilicity of the ring; may direct regioselectivity. |

| N,2-dimethyl | N2 | Electron-donating (inductive) | Moderate steric hindrance | Increases ring basicity; sterically hinders adjacent positions. |

| 3,4-diamine | C3, C4 | Electron-donating (resonance) | - | Significantly increases nucleophilicity of the ring; provides sites for further reactions. |

| N,N-dimethyl (on C3-amine) | C3 | Electron-donating (inductive) | High steric hindrance | Increases basicity of the C3-amino group; sterically hinders reactions at C3. |

Influence of Molecular Architecture on Coordination Behavior and Ligand Design

Pyrazole derivatives are well-known for their versatility as ligands in coordination chemistry, capable of coordinating to metal ions in various modes. researchgate.netresearchgate.net The specific architecture of "this compound" suggests several potential modes of coordination. The two adjacent amino groups at C3 and C4 can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. This chelation is a common and favorable coordination mode for 1,2-diamines.

The N-methyl group at the N2 position prevents this nitrogen from participating directly in coordination, which is a common feature in many pyrazole-based ligands. researchgate.net However, its electronic and steric influence can still affect the coordination properties of the diamino moiety. The electron-donating nature of the N-methyl and C5-ethyl groups can increase the electron density on the coordinating amino groups, potentially leading to stronger metal-ligand bonds.

The steric bulk of the ethyl and N,N-dimethyl groups is a critical factor in ligand design. These groups can create a specific steric environment around the metal center, influencing the coordination geometry and the stability of the resulting complex. For instance, the bulky substituents might favor the formation of complexes with specific stereochemistries or prevent the coordination of larger metal ions. This steric control is a valuable tool in the design of catalysts and functional materials. researchgate.net

The coordination behavior can be summarized in the following table:

| Feature | Influence on Coordination | Potential Outcome |

| 3,4-Diamine Moiety | Bidentate chelation | Formation of stable 5-membered chelate rings with metal ions. |

| N2-Methyl Group | Blocks coordination at N2 | Directs coordination to the diamino groups. |

| C5-Ethyl Group | Steric hindrance and electron donation | Influences coordination geometry and stability of the complex; enhances ligand-to-metal donation. |

| C3-N,N-dimethyl Group | Steric hindrance and electron donation | Creates a sterically demanding pocket around the metal; enhances the basicity of the coordinating nitrogen. |

The combination of a chelating diamine unit with tunable steric and electronic properties makes "this compound" a potentially interesting ligand for a variety of applications in coordination chemistry, from catalysis to materials science. nih.gov

Computational Insights into Structure-Chemical Property Relationships

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the structure-chemical property relationships of molecules like "this compound". nih.govrsc.orgresearchgate.netacs.org DFT calculations can provide valuable insights into the electronic structure, molecular geometry, and reactivity of the molecule, complementing experimental studies.

Electronic Properties: DFT calculations can be used to determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. For "this compound," the electron-donating substituents are expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack. The distribution of electron density and the molecular electrostatic potential (MEP) map can pinpoint the most nucleophilic and electrophilic sites in the molecule, predicting the regioselectivity of its reactions.

Structural Properties: Geometry optimization using DFT can provide accurate information about bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric effects of the substituents and for predicting the preferred conformation of the molecule. For coordination chemistry, computational modeling can be used to predict the structure of metal complexes, the strength of metal-ligand bonds, and the preferred coordination geometry. nih.gov

Reactivity Descriptors: Various reactivity descriptors can be calculated from DFT results, such as Fukui functions, which indicate the local reactivity of different atomic sites towards nucleophilic, electrophilic, and radical attack. These descriptors can provide a more quantitative picture of the reactivity trends discussed in section 7.1.

A hypothetical data table summarizing the type of information that could be obtained from a DFT study is presented below. The values are illustrative and based on general trends for similar molecules.

| Computational Parameter | Predicted Value/Information | Significance |

| HOMO Energy | High (e.g., -5.5 eV) | Indicates high susceptibility to electrophilic attack. |

| LUMO Energy | Relatively high (e.g., -0.5 eV) | Suggests lower susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Small (e.g., 5.0 eV) | Correlates with higher chemical reactivity. |

| Molecular Electrostatic Potential | Negative potential around amino groups and C4 | Identifies nucleophilic sites for electrophilic attack. |

| Mulliken Atomic Charges | Higher negative charge on C4 and amino N atoms | Quantifies the electron distribution and nucleophilicity. |

| Optimized Bond Lengths (e.g., C3-C4) | ~1.40 Å | Provides structural details for understanding steric effects. |

Future Perspectives and Emerging Research Opportunities

Development of Green and Sustainable Synthetic Routes for Pyrazole-3,4-diamines

Traditional synthetic methods for pyrazole (B372694) derivatives often involve harsh reaction conditions, hazardous solvents, and the generation of significant chemical waste. researchgate.net The principles of green chemistry are increasingly being applied to mitigate these environmental concerns, focusing on the development of eco-friendly and sustainable synthetic protocols. nih.goveurasianjournals.com For pyrazole-3,4-diamines, future research is geared towards optimizing synthesis to be more atom-economical, energy-efficient, and reliant on renewable resources. nih.goveurasianjournals.com

Several innovative strategies are being explored for the synthesis of pyrazole derivatives, which can be adapted for pyrazole-3,4-diamines. These include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govrsc.org It has been successfully employed for the synthesis of various pyrazole-containing heterocycles, including pyrazolo[3,4-d]pyrimidines. researchgate.netresearchgate.netglobalresearchonline.net

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote chemical reactions through acoustic cavitation. dntb.gov.uanih.gov This method often results in improved reaction rates and yields under milder conditions. mdpi.com Ultrasound has been effectively used in the synthesis of pyrazoline and pyrazolone (B3327878) derivatives. dntb.gov.uaias.ac.in

Solvent-Free and Aqueous Synthesis: The use of water as a solvent or conducting reactions in the absence of any solvent represents a significant step towards greener synthesis. researchgate.net These approaches reduce the reliance on volatile organic compounds (VOCs), which are often toxic and environmentally damaging. Several studies have reported successful pyrazole synthesis in aqueous media or under solvent-free conditions. researchgate.netnih.gov

Use of Green Catalysts: The development and application of recyclable and non-toxic catalysts, such as biocatalysts, organocatalysts, and solid-supported catalysts, are central to sustainable chemistry. nih.govresearchgate.net For instance, Amberlyst-70, a resinous and cost-effective heterogeneous catalyst, has been used for the aqueous synthesis of pyrazoles. mdpi.com

The adoption of these green synthetic strategies for pyrazole-3,4-diamines will not only reduce the environmental footprint of their production but also potentially lead to the discovery of novel derivatives with unique properties.

Design of Advanced Ligands for Novel Coordination Chemistry Applications

Pyrazole derivatives are well-established as versatile ligands in coordination chemistry due to the presence of multiple nitrogen atoms that can coordinate with a wide range of metal ions. mdpi.com Pyrazole-3,4-diamines offer additional coordination sites through the amino groups, making them attractive candidates for the design of advanced ligands with unique chelating properties.

The development of novel ligands based on the pyrazole-3,4-diamine scaffold is a promising area of research. These ligands can be designed to form stable complexes with various transition metals, leading to applications in:

Catalysis: Metal complexes of pyrazole-based ligands have shown catalytic activity in a variety of organic transformations. eurasianjournals.com The specific stereochemical and electronic environment provided by pyrazole-3,4-diamine ligands could lead to the development of highly selective and efficient catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation. mdpi.comnih.gov

Bioinorganic Chemistry: The ability of pyrazole-3,4-diamine ligands to mimic the coordination environment of metal ions in biological systems could be exploited in the development of models for metalloenzymes and as therapeutic agents. royal-chem.com

Materials Science: Coordination polymers and metal-organic frameworks (MOFs) constructed from pyrazole-3,4-diamine ligands and metal ions could exhibit interesting magnetic, optical, and porous properties with potential applications in gas storage, separation, and sensing.

A notable example of a related compound is 3,5-diamino-1H-pyrazole-4-carbohydrazide (HDAPZCA), which has been used to prepare energetic coordination compounds. dntb.gov.uaresearchgate.net The resulting complex, Cu(H₂DAPZCA)₂(ClO₄)₄, demonstrates the potential of pyrazole-diamines to form stable complexes with interesting properties. dntb.gov.uaresearchgate.net

Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical research, enabling the rapid screening of virtual compound libraries and the prediction of molecular properties. springernature.com For pyrazole-3,4-diamine derivatives, these computational tools can accelerate the design and discovery of new compounds with desired functionalities.

Key areas where ML and AI can be applied include:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: ML algorithms, such as artificial neural networks and random forests, can be trained on existing data to build robust models that predict the biological activity or physical properties of new pyrazole derivatives. researchgate.netnih.govrjraap.com This allows for the in silico screening of large numbers of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.govnih.gov

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with specific desired properties. springernature.com By learning the underlying patterns in chemical space, these models can propose novel pyrazole-3,4-diamine derivatives that are optimized for a particular biological target or material application.

Prediction of Synthetic Routes: AI tools are being developed to predict viable synthetic pathways for target molecules. This can aid chemists in designing more efficient and sustainable synthetic routes for novel pyrazole-3,4-diamine derivatives.

Recent studies have demonstrated the successful application of ML in predicting the properties of pyrazole-based energetic materials and in the rational design of pyrazole derivatives as potential inhibitors for various biological targets. researchgate.netnih.gov The application of these computational approaches to pyrazole-3,4-diamines holds immense promise for accelerating the discovery of new and innovative compounds.

Exploration of Pyrazole-3,4-diamine Derivatives in Material Science Applications

The unique structural and electronic properties of the pyrazole ring make it a valuable building block for a wide range of materials. nih.gov The introduction of two amino groups in the 3 and 4 positions of the pyrazole ring in pyrazole-3,4-diamines offers further opportunities for functionalization and the development of novel materials with enhanced properties.

Emerging research opportunities for pyrazole-3,4-diamine derivatives in material science include:

High-Performance Polymers: Incorporation of the rigid and thermally stable pyrazole-3,4-diamine moiety into polymer backbones could lead to the development of new polymers with enhanced thermal stability and mechanical strength. researchgate.netdntb.gov.ua Studies on other pyrazole-based polymers have shown promising thermal degradation kinetics. nih.gov

Optoelectronic Materials: The conjugated π-system of the pyrazole ring, combined with the electron-donating amino groups, suggests that pyrazole-3,4-diamine derivatives could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemosensors. rsc.orgias.ac.inresearchgate.net The hydrogen bonding capabilities of these compounds can also contribute to the formation of supramolecular structures with interesting photophysical properties. dnu.dp.ua

Energetic Materials: The high nitrogen content and potential for forming dense crystal packing make pyrazole derivatives attractive candidates for energetic materials. researchgate.net The amino groups in pyrazole-3,4-diamines can further increase the nitrogen content and energy density. Computational studies using machine learning can aid in the design of novel pyrazole-based energetic materials with optimized performance and stability. researchgate.net

The versatility of the pyrazole-3,4-diamine scaffold, coupled with the advancements in synthetic methodologies and computational tools, paves the way for the development of a new generation of advanced materials with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.